
3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine” is a chemical compound with the formula C10H15FN2O . It is also known by its CAS RN® 1179741-99-1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 198.24 .Scientific Research Applications
Aggregation-Induced Emission Enhancement (AIEE)
A study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine exhibited aggregation-induced emission enhancement characteristics. In aprotic solvents, it showed weak fluorescence, whereas strong emission was observed in protic solvents. This behavior suggests potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).
Fluorescent Receptor for Metal Ion Detection
A benzene-1,2-diamine derivative demonstrated selectivity and sensitivity for Ni2+ and Cu2+ ions, indicating its application in multianalyte detection. The study suggests that benzene-1,2-diamine structures can be effective models for developing fluorescence-quenching chemosensors (Pawar et al., 2015).
Soluble Fluoro-Polyimides
Research involving soluble fluoro-polyimides derived from aromatic diamines with fluorine-containing groups has shown these materials possess excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications (Xie et al., 2001).
Environment-Sensitive Fluorophores
A study on 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a compound with somewhat related structural features, highlighted its almost nonfluorescent nature in aprotic solvents and strong fluorescence in protic solvents. This property paves the way for its use in developing fluorogenic sensors for various applications (Uchiyama et al., 2006).
Synthesis and Reactivity of Fluorinated Aziridines
Research into the synthesis and reactivity of 2-fluorinated aziridines provides insights into the divergent behavior of monofluoro- and difluoroaziridines, suggesting potential in synthetic chemistry and pharmaceutical development (Verniest et al., 2007).
Properties
IUPAC Name |
3-fluoro-1-N-(3-methoxypropyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-14-7-3-6-13-9-5-2-4-8(11)10(9)12/h2,4-5,13H,3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROADEWYUQIGXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)
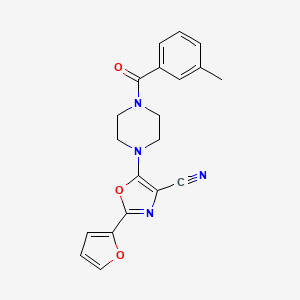
![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)
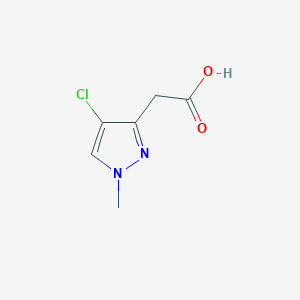

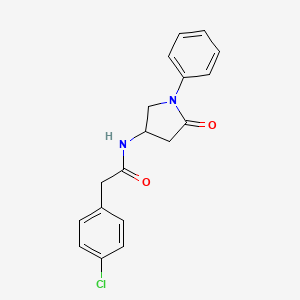
![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)
![2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2953522.png)
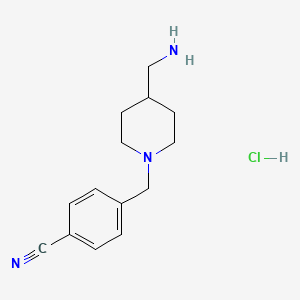


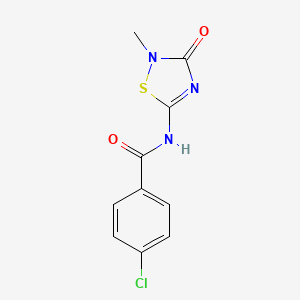

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)
